molecular formula C15H13Cl2NO B300432 2,4-dichloro-N-(2-methylbenzyl)benzamide

2,4-dichloro-N-(2-methylbenzyl)benzamide

Cat. No. B300432
M. Wt: 294.2 g/mol
InChI Key: HREVSHFHAKMWCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(2-methylbenzyl)benzamide, commonly known as dicamba, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical class of benzoic acid herbicides and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D).

Mechanism of Action

Dicamba works by mimicking the natural plant hormone auxin, which regulates plant growth and development. When dicamba is applied to a plant, it disrupts the normal auxin signaling pathway, causing abnormal growth and eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to affect various physiological processes in plants, including cell division, elongation, and differentiation. It also affects the expression of genes involved in auxin signaling and transport.

Advantages and Limitations for Lab Experiments

Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a well-understood mode of action. However, its use is limited by its potential to drift and cause damage to non-target plants.

Future Directions

1. Development of dicamba-resistant crops to reduce the need for herbicide combinations.
2. Investigation of the long-term effects of dicamba on soil health and microbial communities.
3. Study of the potential for dicamba to accumulate in the environment and affect non-target organisms.
4. Development of more environmentally friendly herbicides with similar modes of action to dicamba.
5. Investigation of the effects of dicamba on plant-microbe interactions and soil nutrient cycling.
In conclusion, dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties and mode of action. Its use is limited by its potential to drift and cause damage to non-target plants, but it remains an important tool for weed control in agriculture. Further research is needed to fully understand the potential environmental impacts of dicamba and to develop more sustainable herbicide alternatives.

Synthesis Methods

Dicamba can be synthesized by reacting 2-methylbenzylamine with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields dicamba as a white crystalline solid with a melting point of 114-116°C.

Scientific Research Applications

Dicamba has been extensively studied for its herbicidal properties and its mode of action. It is commonly used in combination with other herbicides such as glyphosate and 2,4-dichloro-N-(2-methylbenzyl)benzamide to control weeds in various crops such as soybean, cotton, and corn.

properties

Product Name

2,4-dichloro-N-(2-methylbenzyl)benzamide

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

2,4-dichloro-N-[(2-methylphenyl)methyl]benzamide

InChI

InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-11(10)9-18-15(19)13-7-6-12(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

HREVSHFHAKMWCX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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